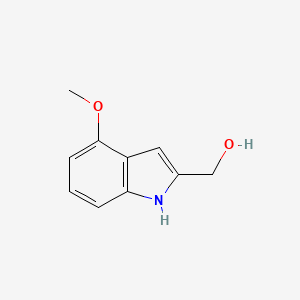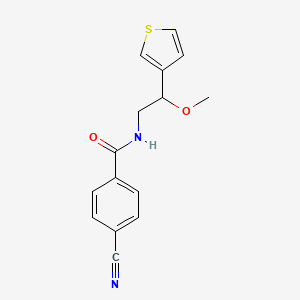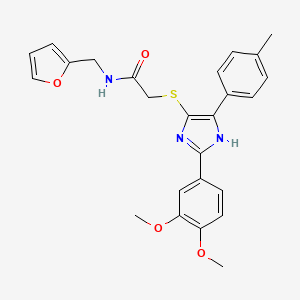
(4-methoxy-1H-indol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Surface Sites Study in Metal Oxide Catalysts
(4-methoxy-1H-indol-2-yl)methanol has been employed in the study of surface sites of metal oxide catalysts. In research by Wu et al. (2012), methanol was used to probe the nature of surface sites of ceria nanocrystals with defined surface planes. The adsorption and desorption of methanol on these surfaces were explored using spectroscopy and mass spectrometry methods (Wu et al., 2012).
2. Spectroscopic Profile Studies
The compound has been instrumental in studying spectroscopic profiles of related bis-indolic derivatives. Al-Wabli et al. (2017) conducted a combined experimental and theoretical study on the vibrational and electronic properties of (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone, revealing insights into its energetic and spectroscopic characteristics (Al-Wabli et al., 2017).
3. Synthesis and Antitumor Activity
In the field of medicinal chemistry, derivatives of (4-methoxy-1H-indol-2-yl)methanol have been synthesized and tested for their potential antitumor activities. Farghaly (2010) synthesized a series of new indole derivatives containing pyrazoles to explore their in-vitro tumor cell-growth inhibition properties (Farghaly, 2010).
4. Catalytic Reactions
The compound has been used in studies focusing on catalytic reactions. Liu & Widenhoefer (2004) explored the palladium-catalyzed cyclization/carboalkoxylation of alkenyl indoles, demonstrating the compound's utility in complex organic synthesis processes (Liu & Widenhoefer, 2004).
5. Chiral Auxiliary for Asymmetric Synthesis
The compound has been utilized as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. Jung et al. (2000) synthesized and evaluated a related compound, (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, for this purpose (Jung et al., 2000).
properties
IUPAC Name |
(4-methoxy-1H-indol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-4-2-3-9-8(10)5-7(6-12)11-9/h2-5,11-12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMVCMVKYKJNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxy-1H-indol-2-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2714217.png)

![4-[3-[Methyl(propan-2-yl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2714220.png)
![2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2714221.png)
![5-((3,4-dimethoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714224.png)
![2-(4-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2714226.png)
![Methyl 2-[benzyl({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl})amino]acetate](/img/structure/B2714229.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2714232.png)
![5-(4-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2714233.png)
